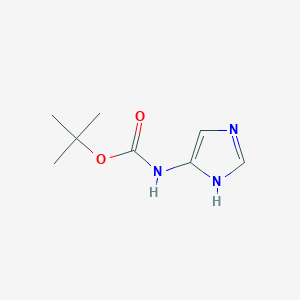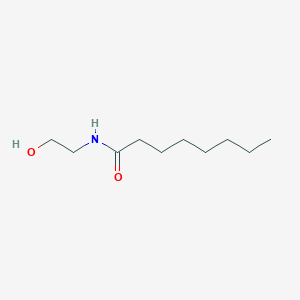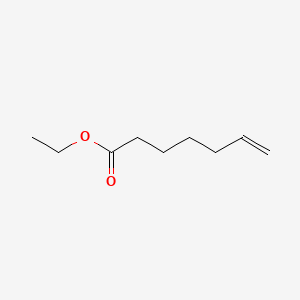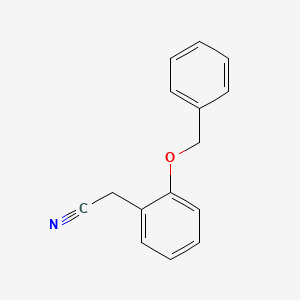
1-(4-Ethoxyphenyl)acetone
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)acetone is a chemical compound that can be associated with various synthetic pathways and chemical reactions. It is structurally related to compounds that have been studied for their potential in synthesizing valuable derivatives for different applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Ethoxyphenyl)acetone can involve different strategies. For instance, a Dieckmann condensation was used to synthesize 4-ethoxycarbonylchroman-3-one, a compound structurally related to 1-(4-Ethoxyphenyl)acetone, which is a key intermediate in the synthesis of dehydrorotenoids . Additionally, the synthesis of 4-methyl-1-(diethoxyphosphinyl)-8-ethylenedioxy-4(E)-nonene, another related compound, was achieved through a seven-step process starting from E-geranyl acetone, demonstrating the complexity and versatility of synthetic routes involving acetone derivatives .
Molecular Structure Analysis
The molecular structure of 1-(4-Ethoxyphenyl)acetone can be inferred to be similar to that of acetophenone, which has been studied in inclusion compounds. The crystal data of acetophenone inclusion compounds provide insights into how 1-(4-Ethoxyphenyl)acetone might interact with other molecules and form complex structures .
Chemical Reactions Analysis
Chemical reactions involving acetone derivatives can lead to various products depending on the reaction conditions and the nature of the reactants. For example, the reaction of 1,2-dibromo-1,2-bis(4-methoxyphenyl)ethane with alcohols resulted in rearrangement to give bis(4-methoxyphenyl)acetals, and under certain conditions, an aldehyde-ketone rearrangement occurred to form 4,4'-dimethoxy-deoxybenzoin . This suggests that 1-(4-Ethoxyphenyl)acetone could also undergo similar rearrangements under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Ethoxyphenyl)acetone can be related to those of its structural analogs. For instance, the inclusion compounds of acetophenone exhibit different binding states and phase transitions, which could be indicative of the behavior of 1-(4-Ethoxyphenyl)acetone in various environments . Moreover, the efficient reaction of 2-ethoxy-2-propenyl diethyl phosphate with organotins in the presence of Pd(0) complexes to give coupling products suggests that 1-(4-Ethoxyphenyl)acetone might also be amenable to similar catalytic cross-coupling reactions .
Applications De Recherche Scientifique
Chemical Reaction Kinetics and Synthesis Methods : Research on the synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials. For instance, the synthesis of 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadient-3-one from ethyl vanilin, a food-grade material, shows promising results in chemical reaction kinetics and potential applications in food and chemical industries (Mumpuni, Mulatsari, Puwanggana & Vicy, 2021).
Photodissociation Studies in Aromatic Acetones : Investigations into the photolysis of aromatic acetones, which are structurally similar to 1-(4-Ethoxyphenyl)acetone, provide insights into their photoreactivity. These studies, such as the photodissociation of CO and CN bonds in aromatic acetones, contribute to our understanding of photochemical processes relevant in various scientific fields, including material sciences and environmental chemistry (Grimme & Dreeskamp, 1992).
Nonlinear Optical Materials : The synthesis and characterization of certain hydrazones derivatives, including compounds like 2-(4-methylphenoxy)-N'-(1E)-(4-nitrophenyl)methylene]acetohydrazide, reveal their potential in the development of nonlinear optical materials. These materials have applications in the fields of photonics and optoelectronics, suggesting that derivatives of 1-(4-Ethoxyphenyl)acetone could also be explored for similar applications (Naseema et al., 2010).
Reactivity of Aryl Enol Radical Cations : Research on the formation and reactivity of aryl enol radical cations, as seen in studies involving 1-bromo-1-(4-methoxyphenyl)acetone, provides valuable insights into the chemical behavior of similar acetone derivatives. Understanding these radical cations can lead to applications in synthetic organic chemistry and material sciences (Schepp, 2004).
Corrosion Inhibition in Metals : Certain quinoxalines compounds, structurally related to 1-(4-Ethoxyphenyl)acetone, have been studied for their corrosion inhibition properties on metals. These findings indicate the potential of acetone derivatives in industrial applications, especially in the prevention of metal corrosion (Zarrouk et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAYQKVAKVNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341330 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)acetone | |
CAS RN |
144818-72-4 | |
| Record name | 1-(4-Ethoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)







